

3-(1,1-Dimethylallyl)scopoletin chemical structure and properties

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Compound of Interest

Compound Name: 3-(1,1-Dimethylallyl)scopoletin

Cat. No.: B010977

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An In-depth Technical Guide to 3-(1,1-Dimethylallyl)scopoletin

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **3-(1,1-Dimethylallyl)scopoletin**. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

Chemical Identity and Physicochemical Properties

3-(1,1-Dimethylallyl)scopoletin, also known by its IUPAC name 7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)-2H-chromen-2-one, is a member of the 7-hydroxycoumarins class of organic compounds. It is a derivative of scopoletin, a naturally occurring coumarin found in various plants.[1][2] The core structure consists of a coumarin skeleton with a methoxy group at the C6 position, a hydroxyl group at the C7 position, and a 1,1-dimethylallyl (also known as a prenyl) group attached at the C3 position.[3] This compound has been reported in plants such as *Antidesma pentandrum* var. *barbatum* and *Ruta graveolens*.[4]

Chemical Structure

IUPAC Name: 7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one[4]

Chemical Formula: C₁₅H₁₆O₄[3][5]

SMILES: COC1=CC2=C(OC(=O)C(=C2)C(C)(C)C=C)C=C1O[3]

InChI Key:NEUWPSXOYGGGFO-UHFFFAOYSA-N[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of **3-(1,1-Dimethylallyl)scopoletin**.

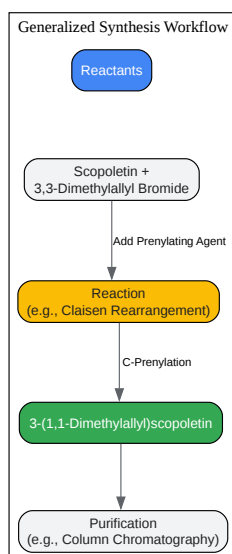
Property	Value	Source
Molecular Weight	260.28 g/mol	[4]
Monoisotopic Mass	260.104859 Da	
Physical Description	Solid	[4]
Melting Point	132 - 135 °C	[4]
XlogP (Predicted)	3.5	[3]

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for **3-(1,1-Dimethylallyl)scopoletin** are not extensively published, this section outlines the general methodologies for its synthesis and the evaluation of its biological activity based on studies of related coumarins.

Synthesis

The synthesis of prenylated coumarins like **3-(1,1-Dimethylallyl)scopoletin** typically involves the introduction of a dimethylallyl group onto the parent coumarin scaffold. A common method is the Claisen rearrangement.[6] The synthesis can be generalized as the reaction of scopoletin with a prenylating agent such as 3,3-dimethylallyl bromide.[6]



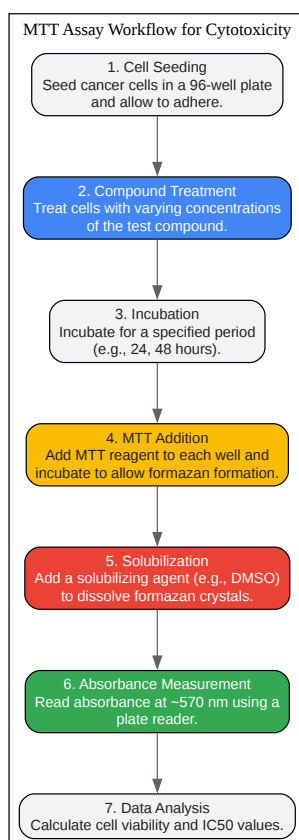
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Generalized workflow for the synthesis of **3-(1,1-Dimethylallyl)scoopoletin**.

Cytotoxicity Assessment (MTT Assay)

To evaluate the anticancer potential of coumarin derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Derivatives of the parent compound scoopoletin have shown potent cytotoxic activity against various cancer cell lines.[1]



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Standard workflow for determining compound cytotoxicity using the MTT assay.

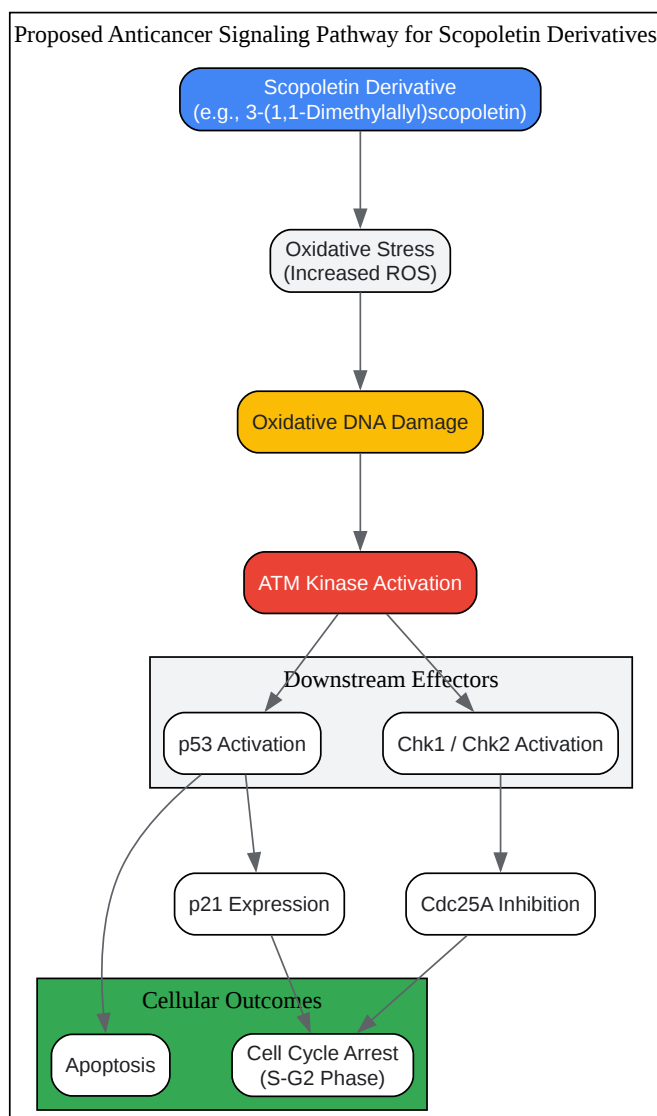
Biological Activity and Signaling Pathways

While research specifically on **3-(1,1-Dimethylallyl)scopoletin** is limited, the parent compound, scopoletin, and its derivatives are known for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and potent anticancer activities.^{[1][2][7][8]}

Anticancer Activity

Scopoletin and its derivatives have demonstrated significant anticancer effects across various cancer cell lines.^{[7][9]} The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.^[10] For instance, a novel scopoletin derivative, SC-III3, was shown to induce cytotoxicity in hepatocellular carcinoma cells by causing oxidative DNA damage, which in turn activates the Ataxia Telangiectasia-Mutated (ATM) nuclear protein

kinase.[1] Activation of ATM triggers downstream signaling cascades involving checkpoint kinases (Chk1/Chk2) and the tumor suppressor p53, ultimately leading to cell cycle arrest and apoptosis.[1][10]



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Pathway showing ATM-mediated apoptosis induced by scopoletin derivatives.

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